molecular formula C16H26LiNO4 B2922945 Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate CAS No. 2197061-62-2

Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2922945
CAS No.: 2197061-62-2
M. Wt: 303.33
InChI Key: GYWGFSKLWCVORJ-UHFFFAOYSA-M
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Description

Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C16H26LiNO4 and its molecular weight is 303.33. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5Compounds with a similar structure, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Based on the structural similarity to 3,9-diazaspiro[55]undecane-based compounds, it can be hypothesized that it may interact with its targets (like GABAAR) in a competitive manner, leading to changes in the receptor’s function .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5It’s worth noting that 3,9-diazaspiro[55]undecane-based compounds have been reported to show low cellular membrane permeability , which could impact their bioavailability.

Properties

IUPAC Name

lithium;3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4.Li/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)6-4-12(5-7-16)13(18)19;/h12H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWGFSKLWCVORJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)[O-])CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26LiNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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